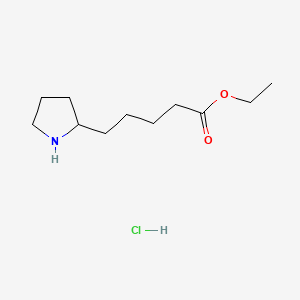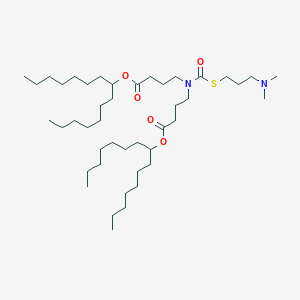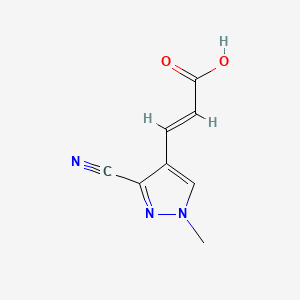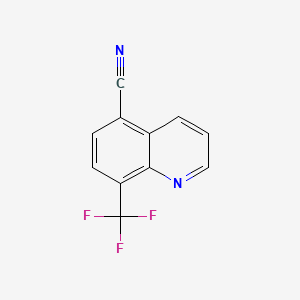
2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is a specialized organic compound belonging to the family of pyridine derivatives. It features a trifluoromethyl group, a boronic ester, and a methylthio group on a pyridine ring, which endow it with unique reactivity and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : Begins with 2-bromo-3-chloropyridine, which undergoes a trifluoromethylation reaction using a trifluoromethylating agent such as Ruppert-Prakash reagent (CF₃SiMe₃) in the presence of a catalyst like copper(I) iodide (CuI). This intermediate is then subjected to lithiation followed by treatment with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and a base like potassium tert-butoxide (t-BuOK) to yield the desired product.
Route 2: : An alternative approach involves the direct borylation of 2-(methylthio)-5-(trifluoromethyl)pyridine using a transition-metal-catalyzed reaction, such as with palladium or nickel catalysts and diboron reagents under mild conditions.
Industrial Production Methods
Large-scale synthesis may incorporate continuous flow reactors to ensure precise control over reaction parameters, optimizing yield and purity. The use of solvent-free or greener solvents and reusable catalysts aligns with sustainable chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can be oxidized to introduce sulfoxide or sulfone functionalities.
Reduction: : Reduction processes can remove the trifluoromethyl group or modify the pyridine ring.
Common Reagents and Conditions
Oxidation: : Peroxy acids (e.g., m-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: : Various halides, organometallic reagents, or nucleophiles under specific temperature and solvent conditions.
Major Products Formed
Depending on the reactions, products can include sulfoxides, sulfones, de-trifluoromethylated derivatives, and pyridine ring-substituted compounds.
Scientific Research Applications
Chemistry: : Serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals due to its functional groups.
Biology: : Potential use in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: : Investigated for its potential as a building block in drug design, particularly for compounds targeting neurological and inflammatory disorders.
Industry: : Utilized in materials science for creating advanced materials with unique electronic properties.
Mechanism of Action
Molecular Targets and Pathways
The compound can interact with various biological molecules, potentially inhibiting enzymes or modulating receptor activity. Its boronic ester moiety may bind to specific proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Other Pyridine Derivatives
While similar to other pyridine derivatives with trifluoromethyl and methylthio groups, its boronic ester functionality provides distinct reactivity, making it valuable in cross-coupling reactions and bioconjugation processes.
Similar Compounds
2-(Methylthio)-3-bromopyridine, 2-(Trifluoromethyl)-3-pyridineboronic acid, and 2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
This compound’s unique structure allows for diverse applications across multiple scientific disciplines, highlighting its significance in modern research and industrial practices.
Properties
IUPAC Name |
2-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO2S/c1-11(2)12(3,4)20-14(19-11)9-6-8(13(15,16)17)7-18-10(9)21-5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJOISUHUOKWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2SC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-Benzyl-4-(butan-2-yl)-7,21,25-trimethyl-18-(2-methylpropyl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octaazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone](/img/structure/B8265193.png)
![METHYL 3-[(DIMETHOXYMETHYL)SILYL]PROPANOATE](/img/structure/B8265196.png)



![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B8265218.png)


![3,8,13-trithia-5,10,15-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-triamine](/img/structure/B8265232.png)





